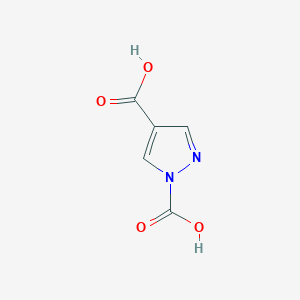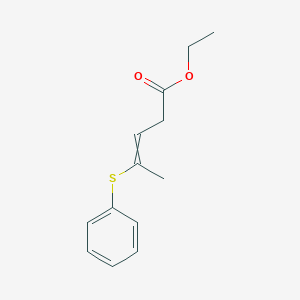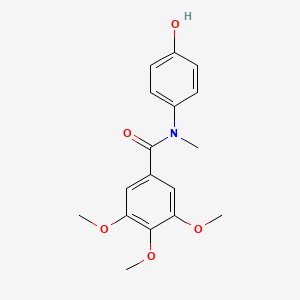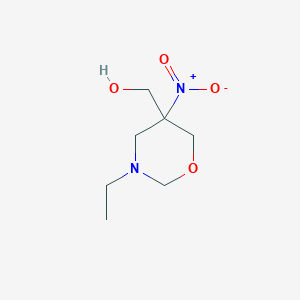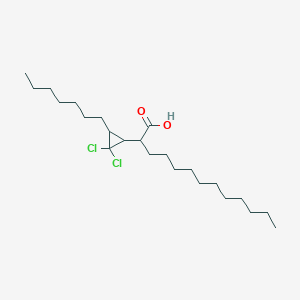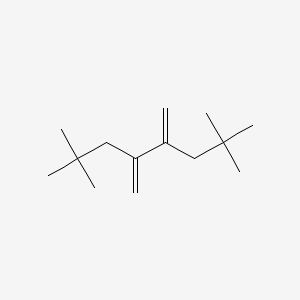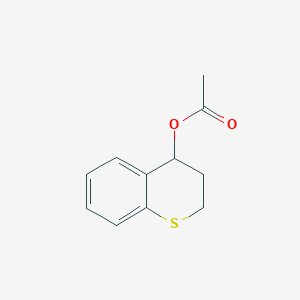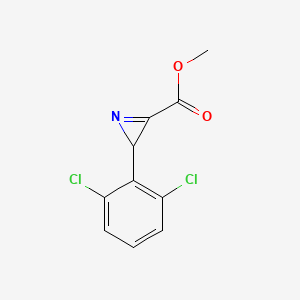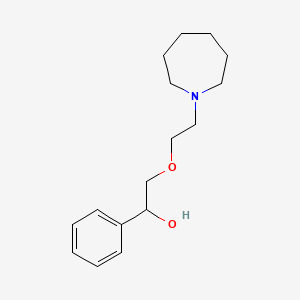
alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol is a complex organic compound characterized by its unique structure, which includes a benzyl alcohol moiety linked to a hexahydro-1H-azepin-1-yl group via an ethoxy bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol typically involves the reaction of benzyl alcohol with a hexahydro-1H-azepin-1-yl derivative under specific conditions. The process may include:
Nucleophilic Substitution: Benzyl alcohol reacts with an appropriate azepin-1-yl halide in the presence of a base to form the desired product.
Etherification: The ethoxy bridge is introduced through an etherification reaction, where the hydroxyl group of benzyl alcohol reacts with an ethoxy-containing reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Catalysis: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
Alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alkanes or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halides, acids, or bases.
Major Products
The major products formed from these reactions include:
Aldehydes/Ketones: From oxidation reactions.
Alkanes/Alcohols: From reduction reactions.
Substituted Derivatives: From substitution reactions.
科学的研究の応用
Alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, altering cellular functions.
類似化合物との比較
Alpha-((2-(Hexahydro-1H-azepin-1-yl)ethoxy)methyl)benzyl alcohol can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Include other benzyl alcohol derivatives and azepin-1-yl compounds.
Uniqueness: The presence of both the benzyl alcohol and hexahydro-1H-azepin-1-yl groups linked by an ethoxy bridge makes this compound distinct in its reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
特性
CAS番号 |
93145-55-2 |
|---|---|
分子式 |
C16H25NO2 |
分子量 |
263.37 g/mol |
IUPAC名 |
2-[2-(azepan-1-yl)ethoxy]-1-phenylethanol |
InChI |
InChI=1S/C16H25NO2/c18-16(15-8-4-3-5-9-15)14-19-13-12-17-10-6-1-2-7-11-17/h3-5,8-9,16,18H,1-2,6-7,10-14H2 |
InChIキー |
CMCQSFYHKWUSDP-UHFFFAOYSA-N |
正規SMILES |
C1CCCN(CC1)CCOCC(C2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


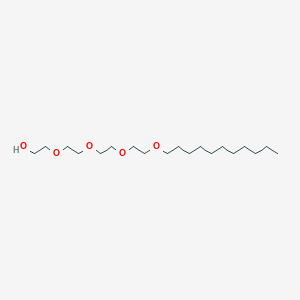
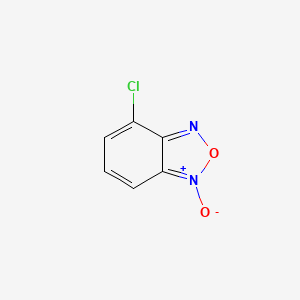
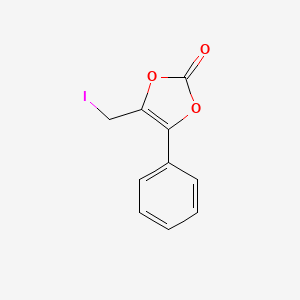
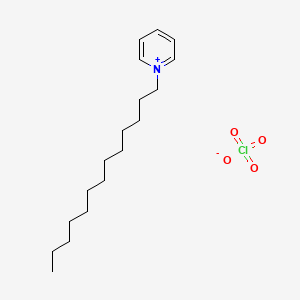
![Benzene, [(methylenecyclopropyl)sulfinyl]-](/img/structure/B14347252.png)
![Diphenyl(sulfanylidene)[(trimethylstannyl)oxy]-lambda~5~-phosphane](/img/structure/B14347253.png)
